

# Technical Support Center: B 775 (Amphetamine and Dextroamphetamine) and Crossover Study Design

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | B 775    |           |
| Cat. No.:            | B1667694 | Get Quote |

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing "B 775" (a formulation of amphetamine and dextroamphetamine) in their experimental protocols, with a specific focus on considerations for washout periods in crossover study designs.

## **Frequently Asked Questions (FAQs)**

Q1: What is the active pharmaceutical ingredient in medication identified with the imprint "**B** 775"?

A1: The pill with the imprint "**b 775** 7 1/2" has been identified as containing 7.5 mg of a mixture of amphetamine and dextroamphetamine salts.[1][2][3] This combination product is a central nervous system (CNS) stimulant.

Q2: What is the primary mechanism of action for amphetamine and dextroamphetamine?

A2: Amphetamine and dextroamphetamine are sympathomimetic amines that exert their effects by increasing the levels of dopamine and norepinephrine in the synaptic cleft.[4][5] They achieve this by blocking the reuptake of these neurotransmitters into the presynaptic neuron and promoting their release from the neuron into the extraneuronal space.[4][5]

Q3: What are the key pharmacokinetic parameters to consider when designing a study with **B** 775?







A3: Understanding the pharmacokinetic profile of amphetamine and dextroamphetamine is crucial for study design. Key parameters include the time to peak plasma concentration (Tmax), and the elimination half-life (t½). The half-life of d-amphetamine is approximately 9.77 to 11 hours, while the l-isomer has a half-life of about 11 to 13.8 hours.[4] For a comprehensive summary of pharmacokinetic data, please refer to Table 1.

Q4: How do I determine an adequate washout period for a crossover study involving **B 775**?

A4: An adequate washout period is essential in a crossover study to minimize the risk of carryover effects from one treatment period to the next. A general rule of thumb is to allow for at least 5 to 6 half-lives of the drug to pass for it to be almost completely eliminated from the system. Given the half-life of amphetamine isomers is roughly 10-14 hours, a washout period of 3 to 5 days would allow for over 95% of the drug to be cleared.

However, the duration can vary based on the specific formulation (immediate-release vs. extended-release) and the specifics of the study protocol. For instance, some studies involving amphetamine formulations have utilized washout periods ranging from 3 to 14 days.[6][7] For extended-release formulations, a longer washout period of at least 8.5 half-lives may be advisable.[8] The decision on the final washout period should be justified based on the specific drug product's pharmacokinetics and the study's objectives.

## **Troubleshooting Guide**



| Issue                                                   | Potential Cause                                                                                                    | Recommended Action                                                                                                                                                                                                      |
|---------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| High inter-subject variability in pharmacokinetic data. | Differences in metabolism (e.g., CYP2D6 enzyme activity), body weight, or co- administration of other medications. | Screen participants for known genetic variations in relevant metabolic enzymes. Ensure strict adherence to dosing protocols and document all concomitant medications.  Normalize data by body weight where appropriate. |
| Suspected carryover effects in a crossover study.       | Inadequate washout period.                                                                                         | Re-evaluate the washout period duration based on the drug's half-life. A longer washout period may be necessary. Statistical analysis should also include tests for carryover effects.                                  |
| Unexpected adverse events.                              | Individual sensitivity to stimulants, incorrect dosage, or drug-drug interactions.                                 | Carefully review the participant's medical history and concomitant medications. Ensure accurate dose calculations. Monitor vital signs and report all adverse events promptly.                                          |

## **Data Presentation**

Table 1: Summary of Pharmacokinetic Parameters for Amphetamine and Dextroamphetamine



| Parameter                                | d-Amphetamine                    | l-Amphetamine                    | Reference |
|------------------------------------------|----------------------------------|----------------------------------|-----------|
| Time to Peak Plasma Concentration (Tmax) | ~3 hours (immediate-<br>release) | ~3 hours (immediate-<br>release) | [4]       |
| Elimination Half-life (1½)               | 9.77 - 11 hours                  | 11 - 13.8 hours                  | [4]       |
| Protein Binding                          | ~20%                             | ~20%                             |           |
| Metabolism                               | Primarily by CYP2D6              | Primarily by CYP2D6              | -         |

## **Experimental Protocols**

Protocol: Determining an Appropriate Washout Period

- Review Pharmacokinetic Data: Obtain the specific pharmacokinetic profile for the "B 775" formulation being used, paying close attention to the mean and range of the elimination half-life for both d- and l-amphetamine.
- Calculate Minimum Washout Duration: As a starting point, calculate the time required for at least 5 half-lives of the isomer with the longest half-life to pass. For example, using a half-life of 14 hours for l-amphetamine, the minimum washout period would be 14 hours \* 5 = 70 hours (approximately 3 days).
- Consider Formulation: For extended-release formulations, a more conservative approach of 8.5 half-lives is recommended to ensure complete washout.[8]
- Pilot Study (Optional but Recommended): If feasible, conduct a small pilot study to measure plasma concentrations of amphetamine at the end of the proposed washout period to confirm that they are below the lower limit of quantification.
- Final Protocol Definition: Based on the calculations and any pilot data, define the washout period in the study protocol, providing a clear justification for the chosen duration.

## **Mandatory Visualization**

Caption: Amphetamine's mechanism of action in the neuronal synapse.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Double-blind, placebo-controlled, two-period, crossover trial to examine the pharmacokinetics of lisdexamfetamine dimesylate in healthy older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-Amphetamine Transdermal System in Treatment of Children and Adolescents with Attention-Deficit/Hyperactivity Disorder: Secondary Endpoint Results and Post Hoc Effect Size Analyses from a Pivotal Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. editverse.com [editverse.com]
- To cite this document: BenchChem. [Technical Support Center: B 775 (Amphetamine and Dextroamphetamine) and Crossover Study Design]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667694#b-775-and-considerations-forwashout-periods-in-crossover-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com